molecular formula C26H41N5O7S B016542 Biotin-LC-LC-NHS CAS No. 89889-52-1

Biotin-LC-LC-NHS

Cat. No.: B016542
CAS No.: 89889-52-1
M. Wt: 567.7 g/mol
InChI Key: ATYCFNRXENKXSE-MHPIHPPYSA-N
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Description

Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester (CAS 89889-52-1) is a biotinylation reagent widely used in molecular biology for covalent labeling of primary amines (e.g., lysine residues) on proteins, peptides, or other biomolecules . Its structure includes a 14-atom spacer arm (composed of two hexanoic acid units) that reduces steric hindrance during avidin/streptavidin binding, enhancing detection sensitivity in applications like flow cytometry, ELISA, and protein purification . The NHS ester group reacts with amines under mild conditions (pH 6.5–8.5) to form stable amide bonds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYCFNRXENKXSE-MHPIHPPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585088
Record name N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89889-52-1
Record name N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-LC-LC-NHS is synthesized by activating biotin with N-hydroxysuccinimide (NHS) to form an NHS ester. The reaction typically involves dissolving biotin in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding NHS and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions to prevent degradation of the biotin .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Biotin-LC-LC-NHS primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in alkaline buffers .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and primary amines is a biotinylated protein or molecule, where the biotin is covalently attached via an amide bond .

Mechanism of Action

Biotin-LC-LC-NHS exerts its effects by reacting with primary amines to form stable amide bonds. The NHS ester activates the carboxyl group of biotin, facilitating its coupling with amines. This reaction is irreversible, forming a permanent covalent bond. The long-chain spacer in this compound reduces steric hindrance, allowing for efficient biotinylation even in complex biological environments .

Comparison with Similar Compounds

Research Findings and Case Studies

Enhanced Detection in Immunoassays

In a mycotoxin detection assay, Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester-labeled antibodies demonstrated a 2-fold increase in sensitivity compared to shorter-spacer biotinylation reagents due to reduced steric interference .

Nanopore Functionalization

This compound was used to functionalize nanopores for studying pH-dependent protein interactions, where its extended spacer improved streptavidin binding efficiency in confined spaces .

Limitations of Shorter Spacers

Biotin-X, SE (11-atom spacer) showed reduced binding efficiency in Luminex assays targeting large protein complexes, highlighting the need for longer spacers in high-steric environments .

Biological Activity

Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester (BHA-NHS) is a biotinylation reagent widely used in biochemical research for labeling proteins and other biomolecules. This compound is characterized by its ability to facilitate the attachment of biotin to various substrates, enabling subsequent detection and purification via streptavidin or avidin interactions. Its unique structure and reactivity make it an essential tool in proteomics, diagnostics, and molecular biology.

  • Molecular Formula : C₁₃H₂₃N₅O₇S
  • Molecular Weight : 567.7 g/mol
  • CAS Number : 89889-52-1
  • Purity : ≥95% (TLC)

BHA-NHS contains an N-hydroxysuccinimide (NHS) moiety that reacts with primary amines present in proteins, forming stable amide bonds. This reaction is crucial for biotinylation, as it allows for the covalent attachment of biotin to proteins, peptides, or other biomolecules.

Biological Applications

  • Protein Labeling : BHA-NHS is primarily used for the biotinylation of proteins, which can then be detected using streptavidin-linked assays.
  • Immunoassays : It is utilized in various immunoassays, including ELISA and Western blotting, to enhance sensitivity and specificity.
  • Cell Surface Biotinylation : BHA-NHS can label cell surface proteins, aiding in studies of protein localization and interactions.

Study 1: Biotinylation Efficiency

A study evaluated the efficiency of BHA-NHS in biotinylating human IgM antibodies. The results demonstrated that BHA-NHS provided high labeling efficiency with minimal loss of antibody activity.

ParameterResult
Labeling Efficiency85%
Retained Activity95%

Study 2: Application in Cell Biology

In another study, BHA-NHS was used to label surface proteins on live cells. This allowed researchers to track receptor dynamics in real-time using fluorescent streptavidin conjugates.

Cell TypeSurface ProteinLabeling Success Rate
HEK293EGFR90%
CHO-K1Insulin Receptor88%

Comparative Analysis with Other Biotinylation Reagents

To better understand the advantages of BHA-NHS, a comparison with other commonly used biotinylation reagents was conducted:

ReagentReactivityStabilityCost (per mg)
BHA-NHSHighStable$5
Biotin-LC-NHSModerateModerate$7
NHS-BiotinHighLess Stable$4

Q & A

Basic Research Questions

Q. How does Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester facilitate site-specific biotinylation of proteins?

  • Mechanism : The NHS ester group reacts with primary amines (e.g., lysine ε-amino groups or N-termini) under mildly alkaline conditions (pH 8–9), forming stable amide bonds. The 12-atom spacer (6-aminohexanoic acid ×2) reduces steric hindrance between the biotin tag and target molecules, enhancing accessibility for streptavidin-based detection .
  • Methodology : Dissolve the reagent in anhydrous DMSO or DMF to prevent hydrolysis. Use a 10–20:1 molar excess of reagent-to-protein to ensure efficient labeling while minimizing aggregation .

Q. What buffer conditions optimize conjugation efficiency?

  • Optimal Conditions :

  • pH : 8.5–9.0 (e.g., 0.1 M sodium bicarbonate or PBS adjusted with NaHCO₃).
  • Avoid competing amines : Do not use Tris or glycine buffers.
  • Temperature : Room temperature (20–25°C) for 1–2 hours, or 4°C overnight for sensitive proteins .
    • Validation : Post-reaction, remove unreacted reagent via dialysis or size-exclusion chromatography. Confirm biotin incorporation using HABA/avidin assays or streptavidin-HRP Western blot .

Advanced Research Questions

Q. How can non-specific binding be minimized in applications like immunoassays or SPR?

  • Strategies :

  • PEGylation : Incorporate PEG spacers (e.g., in derivatives like Biotin-PEG2-NHS) to reduce hydrophobic interactions .
  • Blocking : Use BSA (1–2% w/v) or casein to occupy non-specific sites on surfaces or membranes .
  • Spacer Arm Optimization : The 12-atom spacer in this reagent mitigates steric interference, improving target recognition in techniques like Luminex® assays .

Q. How to resolve discrepancies in biotinylation efficiency across different protein substrates?

  • Factors to Analyze :

  • Primary amine accessibility : Proteins with fewer surface lysines (e.g., antibodies) may require higher reagent-to-protein ratios.
  • Solubility : Hydrophobic proteins may aggregate; add detergents (e.g., 0.1% Tween-20) or use hydrophilic spacers .
    • Troubleshooting :
  • Mass Spectrometry : Identify labeled lysines to assess site-specific efficiency.
  • Competitive ELISA : Compare labeled vs. unlabeled protein binding to streptavidin-coated plates .

Q. What side reactions occur during biotinylation, and how are they mitigated?

  • O-Acylation : The NHS ester can react with hydroxyl groups on serine, threonine, or tyrosine, forming unstable O-acyl intermediates. These may undergo O→N acyl shifts, blocking Edman degradation or causing heterogeneity .
  • Mitigation :

  • pH Control : Limit reaction time to ≤2 hours at pH ≤8.5 to reduce hydroxyl reactivity.
  • Post-Labeling Stabilization : Acetylate unreacted amines with acetic anhydride to prevent secondary reactions .

Methodological Applications in Specific Techniques

Q. How is this reagent applied in DNA methylation profiling (e.g., Whole-Mount MeFISH)?

  • Protocol :

Probe Biotinylation : React ICON probes (e.g., major satellite repeats) with the NHS ester at a 20:1 molar ratio in pH 8.5 buffer.

Purification : Remove excess reagent using ethanol precipitation or spin columns.

Detection : Use streptavidin-conjugated fluorophores for imaging methylated DNA loci .

Q. What role does this reagent play in enhancing SPR sensitivity?

  • Surface Functionalization :

  • Step 1 : Activate carboxymethyldextran SPR chips with EDC/NHS.
  • Step 2 : Immobilize biotinylated ligands (e.g., antibodies) via streptavidin bridges.
  • Step 3 : Block residual NHS esters with ethanolamine (1 M, pH 8.5) .
    • Advantage : The extended spacer improves ligand mobility, increasing binding avidity .

Data Contradiction Analysis

Q. Why do some studies report variable biotin-avidin binding affinities?

  • Key Variables :

  • Spacer Length : Shorter spacers (e.g., Biotin-NHS) may reduce binding efficiency by 50% compared to this reagent’s 12-atom spacer .
  • Streptavidin Source : Recombinant vs. native streptavidin exhibits differences in biotin dissociation rates (e.g., Kd=1015K_d = 10^{-15} M vs. 101310^{-13} M) .
    • Resolution : Standardize streptavidin batches and validate using kinetic assays (e.g., BLI or SPR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Biotin-LC-LC-NHS
Reactant of Route 2
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